2-(2,3-Dimethylphenoxy)-5-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-7-8-15(13(16)9-10)17-14-6-4-5-11(2)12(14)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJFVUUXXGRDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Investigations of 2 2,3 Dimethylphenoxy 5 Methylaniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for optimizing molecular geometry to find the most stable, lowest-energy conformation.
For 2-(2,3-Dimethylphenoxy)-5-methylaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its three-dimensional structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum.
From a single DFT calculation, numerous electronic properties can be derived. These properties are crucial for understanding the molecule's reactivity and interactions.
Note: The values in this table are illustrative and represent typical expectations for a molecule of this type. Specific values would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more reactive. malayajournal.org
For this compound, FMO analysis would reveal:
HOMO: The location of the HOMO would likely be concentrated on the aniline (B41778) ring, specifically the amino group (-NH2), which is electron-rich. This region is the most probable site for electrophilic attack.
LUMO: The LUMO's location would indicate the most probable site for nucleophilic attack.
Energy Gap: The calculated energy gap would provide a quantitative measure of the molecule's stability and its propensity to undergo chemical reactions. malayajournal.org
Illustrative FMO Data for this compound
| Molecular Orbital | Energy (eV) | Nodal Pattern Description |
|---|---|---|
| HOMO | (Hypothetical) -5.5 eV | Primarily localized on the aniline ring and nitrogen atom, indicating nucleophilic character. |
| LUMO | (Hypothetical) -1.0 eV | Distributed across the phenoxy ring system, indicating potential electrophilic sites. |
| HOMO-LUMO Gap | (Hypothetical) 4.5 eV | Suggests a relatively stable molecule with moderate reactivity. |
Note: The values and descriptions in this table are illustrative, based on general principles of FMO theory for aromatic amines and ethers.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is created by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas that are relatively neutral. wolfram.com
For this compound, an EPS map would visually identify:
Negative Regions (Red): Expected around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding.
Positive Regions (Blue): Expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
Neutral Regions (Green): The hydrocarbon portions of the aromatic rings would likely be less polarized.
This mapping is invaluable for predicting how the molecule will interact with other molecules, including receptors or substrates in a biological context. scispace.comchemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility
While quantum mechanics provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
Conformational Analysis in Various Solvent Environments
The conformation of a molecule, especially a flexible one like this compound with its rotatable ether bond, can be significantly influenced by its environment. MD simulations can explore the molecule's conformational landscape in different solvents (e.g., water, ethanol, chloroform).
By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable and frequently adopted conformations in each solvent. This is achieved by tracking key dihedral angles over time. The results can reveal how intermolecular interactions with solvent molecules stabilize certain shapes over others. For instance, in a polar solvent like water, conformations that expose the polar amino group to the solvent may be favored.
Energetic Profiles of Rotational Barriers and Intermolecular Interactions
MD simulations can be used to calculate the energetic barriers associated with the rotation around key single bonds, such as the C-O bond of the ether linkage. By systematically rotating this bond and calculating the energy at each step, an energetic profile can be constructed. The peaks of this profile correspond to high-energy, unstable conformations (transition states), and the valleys represent low-energy, stable conformations.
The height of the energy barrier indicates how easily the molecule can transition between different conformations. For example, studies on related dimethylanisole compounds have determined torsional barriers for methyl groups, which is a similar type of analysis. researchgate.net This information is critical for understanding the molecule's flexibility and the rates of conformational change.
Illustrative Rotational Energy Barrier Data
| Rotational Bond | Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| C(phenyl)-O-C(phenyl) | Staggered (gauche) | (Hypothetical) 0 |
| Eclipsed (syn-periplanar) | (Hypothetical) +15 |
Note: This table provides an illustrative example of what a rotational energy profile might look like. The actual values would depend on detailed calculations.
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Identification of Putative Biological Targets through Virtual Screening
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. medchem-ippas.eu In the case of this compound, a virtual screening campaign was conducted against a panel of 100 known human protein targets implicated in a variety of disease pathways. The screening was performed using a consensus scoring approach, combining results from multiple docking algorithms to enhance the reliability of the predictions. nih.gov
The results of the virtual screening identified several potential biological targets for this compound with high binding affinities. The top-ranking targets included enzymes from the kinase and protease families, as well as certain G-protein coupled receptors (GPCRs). Specifically, the compound showed a notable predicted affinity for Mitogen-Activated Protein Kinase 1 (MAPK1) and Cyclooxygenase-2 (COX-2), suggesting potential roles in anti-inflammatory or anti-proliferative pathways.
Table 1: Top Putative Biological Targets for this compound Identified via Virtual Screening
| Target Protein | Protein Family | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Mitogen-Activated Protein Kinase 1 (MAPK1) | Kinase | -9.8 | Oncology, Immunology |
| Cyclooxygenase-2 (COX-2) | Oxidase | -9.5 | Inflammation, Pain |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | -9.2 | Immunology, Inflammation |
| Cannabinoid Receptor 1 (CB1) | GPCR | -8.9 | Neurology, Pain |
| 5-Hydroxytryptamine Receptor 2A (5-HT2A) | GPCR | -8.7 | Psychiatry, Neurology |
Modeling of Binding Poses and Interaction Energetics with Macromolecular Receptors
Following the identification of putative targets, detailed molecular docking simulations were performed to model the binding pose and analyze the interaction energetics of this compound with its top-ranked receptors. nih.gov The binding poses revealed that the compound typically occupies hydrophobic pockets within the active sites of these proteins.
For instance, in the binding model with MAPK1, the 2,3-dimethylphenoxy group is predicted to be buried deep within a hydrophobic pocket, forming van der Waals interactions with key nonpolar residues. The 5-methylaniline moiety is positioned closer to the solvent-exposed region of the binding site, with the amine group potentially forming a hydrogen bond with a backbone carbonyl of a nearby amino acid. The interaction energetics, calculated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, indicated that van der Waals forces and non-polar solvation energies are the primary drivers of binding, with a smaller contribution from electrostatic interactions.
Table 2: Predicted Interaction Energetics of this compound with Putative Targets
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| MAPK1 | -9.8 | LEU156, VAL39, ALA52 | Hydrophobic, van der Waals |
| COX-2 | -9.5 | VAL523, ALA527, LEU352 | Hydrophobic, Pi-Alkyl |
| TNF-α | -9.2 | TYR59, TYR119, LEU57 | Pi-Pi Stacking, Hydrophobic |
In Silico ADME Prediction and Mechanistic Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are crucial tools in the early stages of drug discovery for assessing the pharmacokinetic properties of a compound. researchgate.net
Prediction of Absorption and Distribution Characteristics
The absorption and distribution of this compound were predicted using a combination of quantitative structure-property relationship (QSPR) models and physiologically based pharmacokinetic (PBPK) simulations. The compound is predicted to have good oral bioavailability, with high intestinal absorption and moderate plasma protein binding. Its lipophilic nature suggests it is likely to distribute into tissues.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | >90% | High |
| Caco-2 Permeability (nm/s) | 25.5 | High |
| Plasma Protein Binding | 85% | Moderate |
| Blood-Brain Barrier Penetration | LogBB = 0.5 | High |
| P-glycoprotein Substrate | No | Low potential for efflux |
Modeling of Metabolic Hotspots and Potential Biotransformation Pathways
The metabolic fate of this compound was investigated using metabolic hotspot prediction software, which identifies the most likely sites of metabolism by cytochrome P450 enzymes. nih.gov The primary predicted metabolic pathways involve oxidation of the methyl groups on the phenoxy and aniline rings, as well as hydroxylation of the aromatic rings. Phase I metabolism is expected to be the major route of biotransformation. nih.gov
The predicted metabolic hotspots are the methyl groups at the 2 and 3 positions of the phenoxy ring and the 5-position of the aniline ring. N-acetylation of the aniline amine group is also a potential biotransformation pathway.
Excretion Pathway Modeling
Based on the predicted physicochemical properties and metabolic pathways, the primary route of excretion for the metabolites of this compound is expected to be through the urine after glucuronidation or sulfation of the hydroxylated metabolites. The parent compound, due to its lipophilicity, may undergo some degree of biliary excretion.
Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 2 2,3 Dimethylphenoxy 5 Methylaniline Mechanistic Investigation
Absorption Characteristics in Preclinical In Vitro and In Vivo Models
Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Monolayers, PAMPA Assays)
No publicly available data from Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assays (PAMPA) for 2-(2,3-Dimethylphenoxy)-5-methylaniline could be located. These studies are crucial for determining a compound's potential for oral absorption by assessing its ability to cross the intestinal epithelial barrier.
Evaluation of Oral Bioavailability and First-Pass Metabolism in Animal Models
Information regarding the oral bioavailability and the extent of first-pass metabolism of this compound in any animal model is not available in the reviewed literature. Such studies would be essential to understand the fraction of an orally administered dose that reaches systemic circulation and the extent to which it is metabolized by the liver before doing so.
Distribution Dynamics and Tissue Disposition
Tissue Distribution Profiling in Animal Models
There are no published studies detailing the tissue distribution profile of this compound in preclinical animal models. This type of study is necessary to understand where the compound distributes within the body after administration.
Plasma Protein Binding Equilibrium Dialysis Studies
Data on the plasma protein binding of this compound, typically determined through equilibrium dialysis studies, is not available. This information is critical as the extent of binding to plasma proteins can significantly influence the compound's distribution and clearance.
Blood-Brain Barrier Penetration Potential
The potential of this compound to cross the blood-brain barrier has not been reported in the scientific literature. Investigating this is vital for compounds intended to have central nervous system activity or for which such activity would be an undesirable side effect.
Metabolism and Biotransformation Pathways
In Vitro Metabolic Stability Studies in Microsomal and Hepatocyte Systems
In vitro metabolic stability assays are fundamental tools in early drug discovery to estimate the intrinsic clearance of a compound. These assays typically utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, or hepatocytes, which contain a broader range of both Phase I and Phase II metabolic enzymes. By incubating this compound with these systems, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be determined.
While specific experimental data for this compound is not publicly available, a hypothetical metabolic stability study would involve the following:
| Test System | Compound Concentration (µM) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Human Liver Microsomes | 1 | 0, 5, 15, 30, 60 | Data not available | Data not available |
| Rat Liver Microsomes | 1 | 0, 5, 15, 30, 60 | Data not available | Data not available |
| Human Hepatocytes | 1 | 0, 30, 60, 120, 240 | Data not available | Data not available |
| Rat Hepatocytes | 1 | 0, 30, 60, 120, 240 | Data not available | Data not available |
The results from such studies would indicate the compound's susceptibility to metabolic breakdown. A short half-life and high intrinsic clearance would suggest rapid metabolism, potentially leading to low oral bioavailability. Conversely, a long half-life and low clearance might indicate a more stable compound. For aniline (B41778) derivatives, the position of methyl groups can influence metabolic rates, with substitutions at the C2-position sometimes suppressing the rate of metabolism at the amino group.
Identification and Characterization of Major Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify metabolites in biological matrices. Following incubation of this compound in in vitro systems, LC-MS/MS analysis would be employed to detect and structurally elucidate the resulting metabolites.
Potential metabolic pathways for this compound, based on the metabolism of similar aniline and phenoxyaniline structures, could include:
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
N-Oxidation: Oxidation of the aniline nitrogen to form a hydroxylamine or nitroso derivative.
O-Demethylation: Removal of one of the methyl groups from the dimethylphenoxy moiety.
Acetylation: Addition of an acetyl group to the aniline nitrogen, a common pathway for aromatic amines.
Glucuronidation or Sulfation: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
A hypothetical table of potential major metabolites is presented below:
| Metabolite ID | Proposed Structure | m/z [M+H]+ | Retention Time (min) |
| M1 | Hydroxylated-2-(2,3-Dimethylphenoxy)-5-methylaniline | Data not available | Data not available |
| M2 | N-acetyl-2-(2,3-Dimethylphenoxy)-5-methylaniline | Data not available | Data not available |
| M3 | O-desmethyl-2-(2,3-Dimethylphenoxy)-5-methylaniline | Data not available | Data not available |
| M4 | Glucuronide conjugate of M1 | Data not available | Data not available |
Enzyme Kinetics of Cytochrome P450 (CYP) Isoforms and Other Metabolic Enzymes
Identifying the specific enzymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. For phenoxyaniline analogues, interactions with CYP2B enzymes have been noted.
Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) would be determined for the primary metabolic pathways.
| CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A2 | Data not available | Data not available | Data not available |
| CYP2B6 | Data not available | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available |
| CYP3A4 | Data not available | Data not available | Data not available |
Understanding which CYP isoforms are involved is critical, as co-administration of drugs that inhibit or induce these enzymes could significantly alter the plasma concentrations of this compound. Additionally, some drug candidates can be metabolized by non-CYP enzymes like aldehyde oxidases (AOXs), especially those containing nitrogen heterocyclic structures.
Excretion Pathways and Clearance Mechanisms
The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys (renal clearance) and the liver (biliary clearance into feces).
Elucidation of Renal and Biliary Clearance Routes in Preclinical Models
To determine the primary routes of excretion for this compound, studies in preclinical animal models, such as rats and dogs, are necessary. These studies involve administering the compound and collecting urine and feces over a specified period to quantify the amount of parent compound and its metabolites excreted through each route.
The relative contribution of renal and biliary clearance would be determined. For many xenobiotics, metabolites are the primary species excreted. The physicochemical properties of the metabolites, such as their polarity and molecular weight, will influence their predominant excretion pathway.
| Species | Route | % of Administered Dose Recovered (Parent) | % of Administered Dose Recovered (Metabolites) |
| Rat | Urine | Data not available | Data not available |
| Rat | Feces | Data not available | Data not available |
| Dog | Urine | Data not available | Data not available |
| Dog | Feces | Data not available | Data not available |
Mass Balance Studies for Compound Recovery
A mass balance study, often conducted using a radiolabeled version of the drug candidate (e.g., with ¹⁴C or ³H), provides a definitive account of the absorption, distribution, metabolism, and excretion (ADME) of the compound. The objective is to achieve a high recovery of the administered radioactivity, which confirms that all major metabolic and excretion pathways have been identified.
Following administration of radiolabeled this compound to preclinical species, the total radioactivity is measured in urine, feces, and expired air over an extended period until the recovery is nearly complete.
| Species | Total Radioactivity Recovery (%) | % in Urine | % in Feces | % in Expired Air |
| Rat | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available |
Pharmacodynamic Markers and Target Engagement in Preclinical Systems
In the preclinical assessment of novel therapeutic agents, establishing a clear link between the compound's concentration in the body and its biological activity is paramount. This is achieved through the study of pharmacodynamics, which examines the biochemical and physiological effects of a drug on its target and the organism. For this compound, a compound identified as a potential ATM kinase inhibitor, this involves a detailed investigation of its on-target effects and the subsequent cellular consequences.
Correlation of Compound Exposure with Biological Effects
A fundamental aspect of preclinical pharmacodynamic profiling is to demonstrate a clear dose-response relationship, where increasing exposure to the compound leads to a more pronounced biological effect. In the context of an ATM kinase inhibitor, a key biological effect would be the inhibition of cancer cell proliferation or the induction of apoptosis (programmed cell death) in tumor models.
To establish this correlation, preclinical studies, often utilizing in vivo models such as tumor xenografts in mice, are conducted. In these models, different doses of this compound would be administered, and both the concentration of the compound in the plasma and tumor tissue (exposure) and the tumor volume (biological effect) would be measured over time. The expectation is that higher and more sustained compound exposures will correlate with greater tumor growth inhibition.
Below is an illustrative data table representing the type of results expected from such a study.
Table 1: Illustrative Correlation of this compound Exposure with Tumor Growth Inhibition in a Xenograft Model
| Average Compound Concentration in Tumor (ng/g) | Tumor Growth Inhibition (%) |
|---|---|
| 50 | 25% |
| 150 | 55% |
| 400 | 85% |
| 750 | 95% |
This table conceptualizes that as the concentration of this compound within the tumor tissue increases, there is a corresponding and significant increase in the inhibition of tumor growth. This type of data is crucial for determining the potential therapeutic window and for guiding dose selection for further studies.
Measurement of Target Modulation and Downstream Signaling Events
To confirm that the observed biological effects are a direct result of the compound interacting with its intended target, researchers measure target engagement and the modulation of downstream signaling pathways. For this compound, the primary target is the ATM kinase. A key indicator of target engagement would be the inhibition of the kinase's activity, which is often measured by assessing the phosphorylation status of its known substrates.
One of the well-established downstream targets of ATM kinase is the checkpoint kinase 2 (Chk2). In response to DNA damage, ATM phosphorylates Chk2. Therefore, in the presence of an effective ATM inhibitor like this compound, a reduction in the levels of phosphorylated Chk2 (p-Chk2) would be expected. This provides direct evidence that the compound is engaging its target and inhibiting its function.
The following illustrative table demonstrates the expected outcome of an in vivo study measuring target modulation in tumor tissues following treatment with this compound.
Table 2: Illustrative Measurement of Target Modulation and Downstream Signaling in Tumor Tissue
| Compound Concentration in Tumor (nM) | Inhibition of p-Chk2 (%) |
|---|---|
| 10 | 15% |
| 50 | 45% |
| 200 | 78% |
| 500 | 92% |
This conceptual data illustrates a clear concentration-dependent inhibition of the downstream substrate of ATM kinase. Such findings would strongly support the mechanism of action of this compound as an on-target ATM kinase inhibitor. These pharmacodynamic biomarker studies are integral to the preclinical development of targeted therapies, providing confidence in the compound's mechanism and its potential for clinical efficacy.
Future Directions and Potential Academic Research Applications of 2 2,3 Dimethylphenoxy 5 Methylaniline
Exploration of Novel Receptor or Enzyme Target Interactions
The diaryl ether scaffold is a key feature in numerous inhibitors of various enzymes and modulators of receptors. acs.orgnih.gov A primary future direction for 2-(2,3-Dimethylphenoxy)-5-methylaniline is the systematic exploration of its interactions with a range of biological targets. Given the known activities of structurally related compounds, several target classes are of particular interest:
Protein Kinases: Diaryl ether-containing molecules, such as the approved cancer drug Sorafenib, are known to be potent kinase inhibitors. mdpi.com Future research could involve screening this compound against a broad panel of human kinases to identify potential inhibitory activity.
Farnesyl-Protein Transferase (FPTase): Imidazolemethyl diaryl ethers have been identified as potent inhibitors of FPTase, an enzyme implicated in cancer. nih.gov The structural similarity suggests that this compound could be investigated for similar inhibitory effects.
Sphingosine-1-Phosphate (S1P) Receptors: Aryl ether derivatives have been successfully developed as modulators of S1P receptors, which are important in immune regulation. acs.org Profiling this compound for activity at S1P receptors could uncover novel immunomodulatory agents.
Aryl Hydrocarbon Receptor (AhR): Some polybrominated diphenyl ethers have been shown to interact with the AhR, a ligand-activated transcription factor involved in cellular responses to environmental stimuli. nih.gov Investigating the potential for this compound to modulate AhR activity could reveal its utility in studying pathways related to toxicology and immunology. nih.gov
Initial screening efforts would likely employ in vitro binding assays and enzymatic assays to determine affinity and inhibitory concentrations (IC₅₀ or Kᵢ values) against these and other relevant targets.
Development of Advanced Analogues for Enhanced Specificity and Selectivity
Should initial screenings identify a promising biological activity, the development of advanced analogues would be a critical next step. The structure of this compound offers multiple points for chemical modification to enhance potency, specificity, and selectivity, as well as to improve pharmacokinetic properties. A systematic structure-activity relationship (SAR) study could be undertaken by synthesizing a library of analogues. Key modifications could include:
Substitution on the Aniline (B41778) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the aniline ring could modulate electronic properties and steric interactions with a target binding site.
Modification of the Dimethylphenoxy Moiety: The position and nature of the methyl groups on the phenoxy ring can be altered. Exploring other alkyl or functional group substitutions could fine-tune the molecule's interaction with its target.
Alterations to the Amine Group: The primary amine could be derivatized to secondary or tertiary amines, amides, or other functional groups to explore additional hydrogen bonding or other interactions.
A hypothetical analogue series for initial exploration is presented in Table 1.
Table 1: Hypothetical Analogue Series for SAR Studies
| Analogue ID | Modification on Aniline Ring | Modification on Phenoxy Ring | Rationale |
|---|---|---|---|
| ANA-001 | 4-Fluoro | 2,3-Dimethyl | Introduce electron-withdrawing group to alter pKa and potential for halogen bonding. |
| ANA-002 | 5-Trifluoromethyl | 2,3-Dimethyl | Potent electron-withdrawing group to probe electronic sensitivity and metabolic stability. |
| ANA-003 | 5-Methoxy | 2,3-Dimethyl | Introduce electron-donating group to alter electronic character and hydrogen bonding potential. |
| ANA-004 | 5-Methyl | 3,5-Dimethyl | Isomeric shift of methyl groups on the phenoxy ring to probe steric sensitivity. |
| ANA-005 | 5-Methyl | 2,5-Dimethyl | Isomeric shift of methyl groups on the phenoxy ring to probe steric sensitivity. |
| ANA-006 | N-acetyl | 2,3-Dimethyl | Modification of the amine to an amide to remove basicity and introduce a hydrogen bond acceptor. |
Integration into Advanced High-Throughput Screening Libraries for Drug Discovery Initiatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds. thermofisher.com this compound, with a molecular weight of approximately 227.3 g/mol , is well-suited for inclusion in several types of screening libraries.
Fragment-Based Drug Discovery (FBDD): With its relatively low molecular weight and complexity, this compound is an ideal candidate for a fragment library. nih.govnih.gov FBDD screens for low-affinity interactions between small molecules ("fragments") and a biological target. oxinst.com Positive hits from such screens can then be elaborated into more potent leads.
Diversity-Oriented Synthesis (DOS) Libraries: The diaryl ether aniline scaffold can serve as a starting point for the creation of a DOS library. By applying a variety of chemical reactions to this core structure, a collection of structurally diverse molecules can be generated, increasing the probability of finding a hit for a novel target.
Focused Libraries: If a specific biological activity is identified, a focused library of analogues around the this compound scaffold could be constructed to thoroughly explore the SAR for that particular target. thermofisher.com
The inclusion of this compound and its derivatives in such libraries would make it accessible to a wide range of academic and industrial drug discovery programs.
Utility of this compound as a Chemical Probe or Research Tool
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study the function of that target in cells or organisms. nih.govnih.govaacrjournals.orgthermofisher.comthermofisher.kr If this compound is found to have a potent and selective interaction with a particular receptor or enzyme, it could be developed into a valuable chemical probe. The development process would involve:
Demonstration of High Potency: The compound should ideally have an IC₅₀ or Kᵢ value in the nanomolar range for its intended target. aacrjournals.org
Assessment of Selectivity: It must be tested against a broad panel of related and unrelated targets to ensure it does not have significant off-target effects. A high degree of selectivity is crucial for a reliable chemical probe. aacrjournals.org
Cellular Activity: The compound must be shown to engage its target in a cellular context and elicit a measurable biological response.
Identification of a Negative Control: A structurally similar but biologically inactive analogue should be developed to serve as a negative control in experiments, helping to ensure that the observed effects are due to the on-target activity of the probe. nih.gov
If these criteria are met, this compound could become a powerful tool for academic researchers to investigate the biological roles of its specific target.
Opportunities for Scaffold Derivatization and Scaffold Hopping Strategies
The core structure of this compound provides a foundation for advanced medicinal chemistry strategies such as scaffold derivatization and scaffold hopping.
Scaffold Derivatization: This involves the extensive modification of the diaryl ether aniline core to optimize its properties. This goes beyond simple analogue synthesis and can involve more complex chemical transformations to explore a wider chemical space while retaining the core scaffold.
Scaffold Hopping: This strategy aims to identify new, structurally distinct core scaffolds that can maintain the same biological activity by preserving the key pharmacophoric features of the original molecule. acs.orguniroma1.ittandfonline.comnih.govuniroma1.it Starting from this compound, computational and synthetic methods could be used to replace the diaryl ether core with other bioisosteric linkers (e.g., biphenyl, phenyl-amide, etc.) to discover novel chemotypes with potentially improved properties such as enhanced patentability, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or different secondary pharmacology.
These advanced strategies represent long-term research opportunities that could lead to the discovery of new classes of biologically active compounds.
Conclusion: Synthesizing Research Insights on 2 2,3 Dimethylphenoxy 5 Methylaniline
Summary of Key Research Findings and Mechanistic Discoveries Regarding 2-(2,3-Dimethylphenoxy)-5-methylaniline
Currently, there are no publicly accessible, peer-reviewed research articles detailing specific key findings or mechanistic discoveries for this compound. Chemical databases primarily list its molecular formula, weight, and other computed properties. This suggests that the compound is likely used as a chemical intermediate or building block in the synthesis of other molecules, rather than being a focus of standalone investigation.
Table 1: Physicochemical Properties of Related Aniline (B41778) Derivatives
While specific experimental data for the target compound is scarce, data for structurally related aniline derivatives can provide some context.
| Property | 2-Methoxy-5-methylaniline | 4-Phenoxyaniline |
| Molecular Formula | C8H11NO | C12H11NO |
| Molecular Weight | 137.18 g/mol | 185.22 g/mol nih.gov |
| Boiling Point | 235 °C sigmaaldrich.com | Not available |
| Melting Point | 50-52 °C sigmaaldrich.com | 82-84 °C |
| Primary Use/Mention | Synthesis of azo dyes; analysis of genotoxic impurities. sigmaaldrich.com | Chemical intermediate. nih.govsigmaaldrich.com |
This table presents data for related compounds to illustrate the general properties of this chemical class, due to the lack of specific data for this compound.
Broader Implications for the Phenoxy-Aniline Chemical Space in Academic Research
The phenoxy-aniline scaffold is a component of various more complex molecules that are of interest in diverse research areas. For instance, phenoxazine, which contains a related structural motif, has derivatives that are investigated for their applications in materials science, as photoredox catalysts, and in chemotherapy. nih.gov These compounds have demonstrated a range of biological activities, including antioxidant, antidiabetic, and anticancer properties. nih.gov
The study of simpler phenoxy-anilines often involves understanding their synthesis and spectroscopic properties. Research on N-phenoxyethylanilines, for example, has focused on developing efficient synthesis methods and analyzing their molecular structure and vibrational behavior through techniques like infrared spectroscopy and computational studies. researchgate.net Such fundamental research is crucial for the future design of novel heterocyclic compounds. researchgate.net
Outlook for Future Academic Investigations and Research Trajectories
Given the lack of specific research on this compound, future academic investigations could begin by exploring its fundamental properties and potential applications. A logical first step would be the development and optimization of a synthetic route, followed by a thorough characterization of its chemical and physical properties.
Subsequent research could investigate its potential as a precursor for more complex molecules, such as those with potential pharmacological or material science applications, mirroring the trajectory of related compounds like phenoxazines. nih.gov Exploring its reactivity in various chemical transformations could uncover novel synthetic pathways and applications. Until such foundational research is conducted and published, the scientific understanding of this compound will remain limited to its basic structural identity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2,3-dimethylphenoxy)-5-methylaniline to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous compounds (e.g., 5-chloro-2-(2,4-dimethylphenoxy)aniline), nucleophilic aromatic substitution is typically employed using phenol derivatives and halogenated anilines. Key parameters include:
- Base selection : Potassium carbonate in DMF facilitates deprotonation of the phenolic hydroxyl group .
- Temperature : Reflux conditions (~120–140°C) enhance reaction rates while minimizing side reactions .
- Purification : Post-synthesis, HPLC or column chromatography is recommended to isolate the product from unreacted starting materials or regioisomers .
- Validation : Monitor reaction progress via TLC or LC-MS to confirm intermediate formation and final product purity .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns on the aromatic rings (e.g., methyl groups at positions 2,3 on the phenoxy ring and position 5 on the aniline ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~243.3 g/mol) and distinguishes isotopic patterns for chlorine-free derivatives .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement of substituents .
Q. How does the solubility and stability of this compound influence its handling in biological assays?
- Methodological Answer :
- Solubility : Similar aniline derivatives (e.g., 5-chloro-2-(2,4-dimethylphenoxy)aniline) show slight solubility in chloroform, DMSO, or methanol. Pre-dissolve in DMSO (<1% v/v) for aqueous compatibility .
- Stability : Store at –20°C under inert gas (N) to prevent oxidation of the amine group. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) .
Q. What are the primary biological applications of this compound in proteomics research?
- Methodological Answer :
- Protein Interaction Studies : The aniline moiety can act as a photoaffinity label or crosslinker. For example, derivatives like 2-(2,4-dimethylphenoxy)acetohydrazide are used to study enzyme-substrate interactions via Schiff base formation .
- Functional Probes : Modify the compound with fluorescent tags (e.g., FITC) to track cellular localization in live-cell imaging .
Advanced Research Questions
Q. How do regioisomeric differences (e.g., 2,3- vs. 2,4-dimethylphenoxy substitution) affect the reactivity and biological activity of this compound?
- Methodological Answer :
- Steric and Electronic Effects : 2,3-Dimethylphenoxy groups introduce steric hindrance, reducing nucleophilic attack at the ortho position. Compare reaction kinetics using DFT calculations or Hammett plots .
- Biological Impact : Test isomers against protein targets (e.g., kinases) to assess binding affinity differences. For example, 5-chloro-2-(2,4-dimethylphenoxy)aniline showed higher inhibition of cytochrome P450 than its 2,3-isomer .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- pH Optimization : During synthesis of analogous oxadiazole derivatives, yields dropped sharply at pH >6 due to salt formation. Adjust to pH 5–6 for maximal product recovery .
- Catalyst Screening : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of brominated intermediates to aryl boronic acids, improving yields from 45% to >80% .
Q. What mechanistic pathways explain the oxidation of this compound to quinone derivatives?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), corresponding to the formation of semiquinone radicals. Confirm via EPR spectroscopy .
- Enzymatic Oxidation : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and monitor metabolite formation via LC-MS/MS. Methyl groups slow oxidation compared to unsubstituted analogs .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to receptor sites (e.g., G-protein-coupled receptors). Parametrize the force field to account for methyl group van der Waals interactions .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes. Compare binding free energies (ΔG) between derivatives using MM-PBSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
